molecular formula C12H22N2O2 B14296283 1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one CAS No. 114125-60-9

1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one

Cat. No.: B14296283
CAS No.: 114125-60-9
M. Wt: 226.32 g/mol
InChI Key: VAJUIBSLQYTYLD-UHFFFAOYSA-N
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Description

1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one is an organic compound with a complex structure that includes a pyrrolidinone ring, an acetyl group, and a dimethylamino methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The dimethylamino methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one involves its interaction with specific molecular targets. The dimethylamino methyl group may facilitate binding to enzymes or receptors, influencing biochemical pathways. The acetyl group can also play a role in modulating the compound’s activity and stability.

Comparison with Similar Compounds

Similar Compounds

    1-Acetyl-3-[(methylamino)methyl]-5-propylpyrrolidin-2-one: Similar structure but with a methylamino group instead of a dimethylamino group.

    1-Acetyl-3-[(ethylamino)methyl]-5-propylpyrrolidin-2-one: Contains an ethylamino group.

    1-Acetyl-3-[(propylamino)methyl]-5-propylpyrrolidin-2-one: Features a propylamino group.

Uniqueness

1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one is unique due to the presence of the dimethylamino methyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs

Properties

CAS No.

114125-60-9

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

1-acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one

InChI

InChI=1S/C12H22N2O2/c1-5-6-11-7-10(8-13(3)4)12(16)14(11)9(2)15/h10-11H,5-8H2,1-4H3

InChI Key

VAJUIBSLQYTYLD-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC(C(=O)N1C(=O)C)CN(C)C

Origin of Product

United States

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